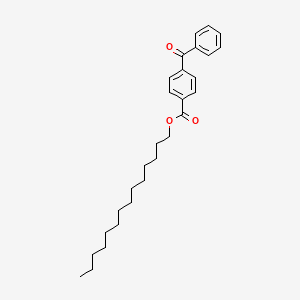

Tetradecyl 4-benzoylbenzoate

Description

Tetradecyl 4-benzoylbenzoate is a synthetic ester derived from 4-benzoylbenzoic acid and tetradecanol. Its structure comprises a tetradecyl (C₁₄H₂₉) chain esterified to the para position of a benzoyl-substituted benzoic acid. This compound is characterized by its aromatic benzoyl group, which confers unique photophysical and chemical properties, such as enhanced UV absorption and rigidity compared to aliphatic esters.

Properties

CAS No. |

53912-06-4 |

|---|---|

Molecular Formula |

C28H38O3 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

tetradecyl 4-benzoylbenzoate |

InChI |

InChI=1S/C28H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-23-31-28(30)26-21-19-25(20-22-26)27(29)24-17-14-13-15-18-24/h13-15,17-22H,2-12,16,23H2,1H3 |

InChI Key |

HOJLPFIXNJASJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of tetradecyl 4-benzoylbenzoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 4-benzoylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-benzoylbenzoic acid.

Reduction: Formation of tetradecyl 4-benzylbenzoate.

Substitution: Formation of various substituted benzoylbenzoates depending on the nucleophile used.

Scientific Research Applications

Tetradecyl 4-benzoylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of tetradecyl 4-benzoylbenzoate involves its interaction with cellular membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can lead to changes in cellular processes, such as signal transduction and ion transport, ultimately influencing cellular function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Tetradecyl 4-benzoylbenzoate with structurally related esters, based on available evidence and inferred

*Inferred data; †Calculated based on structural formula.

Key Observations:

- Aromatic vs. Aliphatic Backbone: Tetradecyl 4-benzoylbenzoate’s aromatic backbone distinguishes it from aliphatic esters like Tetradecyl tetradecanoate. The benzoyl group increases molar mass (~420 g/mol vs. 424.7 g/mol for C₂₈H₅₆O₂) and rigidity, likely reducing solubility in nonpolar solvents .

- The refractive index of the former (1.514) aligns with aromatic esters, implying similar values for the target compound .

Functional and Behavioral Differences

Principal Component Analysis (PCA) Behavior

- Tetradecyl tetradecanoate exhibited a high positive weight (0.239) in PC2, indicating it is a dominant component in mixtures with other aliphatic compounds.

Adsorption and Environmental Interactions

- Trihexyl(tetradecyl)phosphonium chloride (), a phosphonium salt with a tetradecyl chain, demonstrates high adsorption efficiency for cesium ions. While structurally dissimilar, this highlights the role of chain length in interfacial behavior. Tetradecyl 4-benzoylbenzoate’s aromaticity may limit similar adsorption applications but enhance compatibility with aromatic matrices (e.g., polymers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.